molecular formula C10H9ClN2O B1607652 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 196301-93-6

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B1607652
CAS No.: 196301-93-6
M. Wt: 208.64 g/mol
InChI Key: PLPLVENHKIILDV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    5-Phenyl-1,2,4-oxadiazole: Substituted with a phenyl group instead of a chlorophenyl group, leading to different electronic properties.

    3-(4-Methylphenyl)-5-ethyl-1,2,4-oxadiazole: Contains a methyl group instead of a chlorine atom, which can influence its steric and electronic characteristics.

Uniqueness: The presence of both the 4-chlorophenyl and ethyl groups in 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPLVENHKIILDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384515
Record name 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196301-93-6
Record name 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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